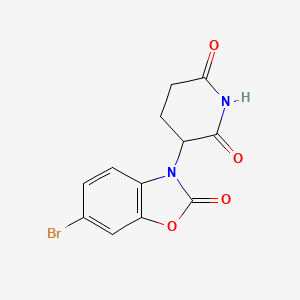
2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methoxymethoxylation: The methoxymethoxy group is introduced by reacting the brominated phenyl compound with methoxymethyl chloride in the presence of a base like sodium hydride.
Oxazole Formation: The final step involves the cyclization of the intermediate compound to form the oxazole ring. This can be achieved through a condensation reaction with an appropriate reagent, such as acetic anhydride or phosphorus oxychloride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of probes and sensors for biological studies.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromo and methoxymethoxy groups can influence its binding affinity and specificity, affecting the overall biological response.
類似化合物との比較
Similar Compounds
2-(4-Bromo-3-methoxyphenyl)-5-methyloxazole: Lacks the methoxymethoxy group, which may affect its reactivity and applications.
2-(4-Chloro-3-(methoxymethoxy)phenyl)-5-methyloxazole: Substitution of bromine with chlorine can alter its chemical properties and reactivity.
2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-ethylthiazole: Replacement of the oxazole ring with a thiazole ring introduces sulfur, potentially changing its biological activity.
Uniqueness
2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole is unique due to the combination of its bromo and methoxymethoxy substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H12BrNO3 |
|---|---|
分子量 |
298.13 g/mol |
IUPAC名 |
2-[4-bromo-3-(methoxymethoxy)phenyl]-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C12H12BrNO3/c1-8-6-14-12(17-8)9-3-4-10(13)11(5-9)16-7-15-2/h3-6H,7H2,1-2H3 |
InChIキー |
NXCNXBDZBHYQPF-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(O1)C2=CC(=C(C=C2)Br)OCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



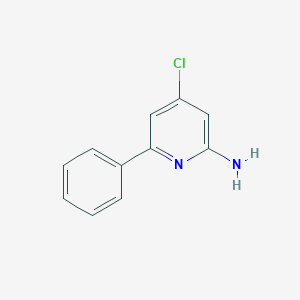
![1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-](/img/structure/B13922451.png)
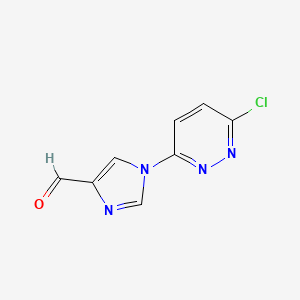


![Methyl 5-chloro-5H-indeno[1,2-B]pyridine-5-carboxylate](/img/structure/B13922500.png)
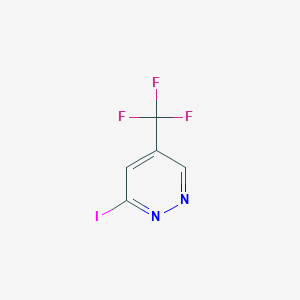
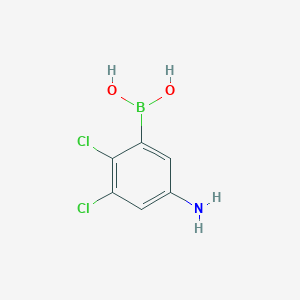
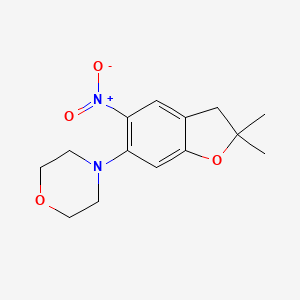
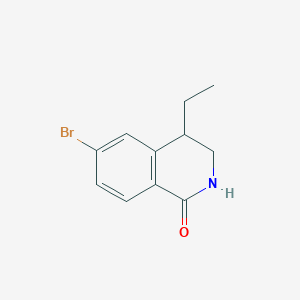
![1-(2,3-dihydro-3,3-dimethylfuro[3,2-b]pyridin-5-yl)Ethanone](/img/structure/B13922525.png)
